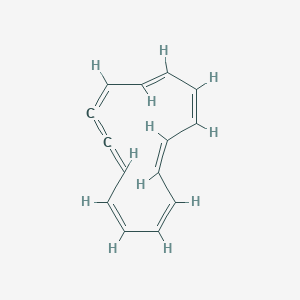
CESIUM TETRACHLOROALUMINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium tetrachloroaluminate is an inorganic compound with the chemical formula CsAlCl₄. It is composed of cesium, aluminum, and chlorine atoms. This compound is known for its high thermal stability and solubility in water and organic solvents. It forms a colorless solution and is often used in various industrial and research applications due to its unique properties .
Preparation Methods
Cesium tetrachloroaluminate can be synthesized through the reaction of cesium hydroxide and aluminum tetrachloride in an appropriate solvent. The preparation process must be carried out under an inert gas such as argon to prevent unwanted reactions. The reaction temperature and time need to be carefully controlled to ensure the successful formation of the compound . Industrial production methods typically involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
Cesium tetrachloroaluminate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in organic synthesis, facilitating the substitution of functional groups in organic molecules.
Catalytic Reactions: It is used in catalytic reactions, particularly in the preparation of electronic materials and thin film growth.
Common reagents used in these reactions include organic solvents and other halide compounds. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Cesium tetrachloroaluminate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and various catalytic reactions.
Biology: It can be used in the preparation of biological samples for analysis.
Industry: It is used in the preparation of electronic materials, such as thin films and semiconductor devices
Mechanism of Action
The mechanism of action of cesium tetrachloroaluminate involves its ability to act as a Lewis acid, facilitating the formation of activated electrophiles in catalytic reactions. This property makes it an effective catalyst in various organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Cesium tetrachloroaluminate is similar to other tetrachloroaluminates, such as lithium tetrachloroaluminate and sodium tetrachloroaluminate. it is unique due to its high thermal stability and solubility in both water and organic solvents. This makes it particularly useful in applications requiring high purity and stability .
Similar Compounds
- Lithium tetrachloroaluminate
- Sodium tetrachloroaluminate
- Cesium fluoroaluminate
- Cesium tetrafluoroaluminate
This compound stands out due to its specific properties and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
17992-03-9 |
|---|---|
Molecular Formula |
AlCl4Cs |
Molecular Weight |
301.7 g/mol |
IUPAC Name |
cesium;tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
GPVXRQBFOZCUCJ-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Canonical SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


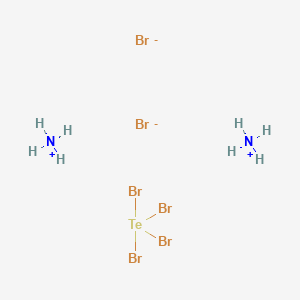
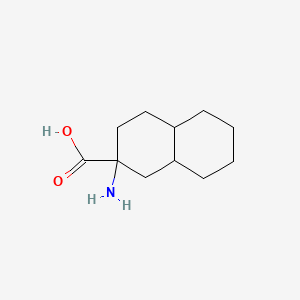
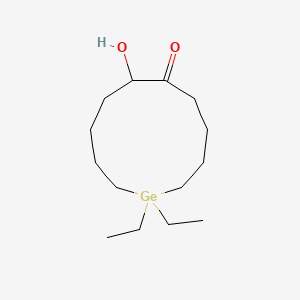
![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)
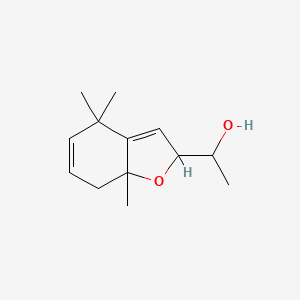
![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
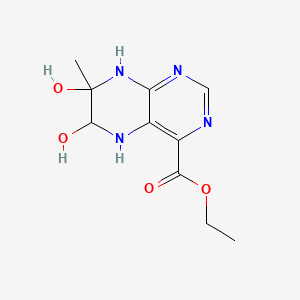
![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
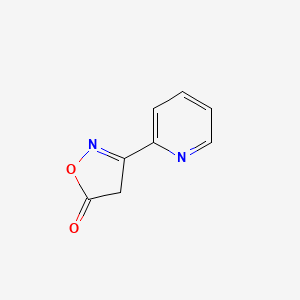
![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
